Opiranserin
Overview
Description
Opiranserin, also known as VVZ-149, is a selective and combined glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist . It is under development by Vivozon for the intravenous treatment of postoperative pain . As of April 2017, it is in phase II clinical trials for this indication .
Molecular Structure Analysis
The molecular formula of Opiranserin is C21H34N2O5 . Its IUPAC name is 4-Butoxy-N-([4-(dimethylamino)oxan-4-yl]methyl)-3,5-dimethoxybenzamide . The molecular weight is 394.5 g/mol .
Physical And Chemical Properties Analysis
Opiranserin has a molecular weight of 394.5 g/mol . Its molecular formula is C21H34N2O5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.
Scientific Research Applications
Olson, Eubanks, and Janda (2018) discuss the urgent need for innovative scientific interventions in the current opioid crisis in the United States, focusing on overdose reversal, opioid use disorder treatment, and alternatives for pain management (Olson, Eubanks, & Janda, 2018).
Morgan and Christie (2011) review various experimental techniques developed to study opioid efficacy, tolerance, addiction, and dependence, highlighting the lack of experimental data in humans (Morgan & Christie, 2011).
Persad, Little, and Grady (2008) discuss the inclusion of historically excluded populations, such as persons with HIV, in clinical research, emphasizing the importance of diverse representation to ensure the validity of research findings (Persad, Little, & Grady, 2008).
Urtti (2006) presents an overview of ocular pharmacokinetics and the challenges of drug delivery in ophthalmology, highlighting the role of modern biological research in therapeutic advancements (Urtti, 2006).
Marsch et al. (2020) discuss the application of digital technologies in assessing and treating substance use disorders (SUDs), emphasizing the growing research in digital health within the National Drug Abuse Treatment Clinical Trials Network (Marsch et al., 2020).
Drews (2000) examines the progress in drug research over the past century, focusing on the impact of molecular biology and genomics on drug discovery (Drews, 2000).
Future Directions
Opiranserin is currently in the development stage and is being tested for its efficacy and safety in treating postoperative pain . The results of these trials will determine the future directions for this drug. If the trials are successful, the next steps could include seeking regulatory approval and eventually marketing the drug for use in patients.
properties
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVQWMHZSYCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337278 | |
Record name | Opiranserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Opiranserin | |
CAS RN |
1441000-45-8 | |
Record name | Opiranserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Opiranserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Opiranserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPIRANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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